molecular formula C12H12ClN3O5 B14560269 Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate CAS No. 61987-02-8

Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate

Cat. No.: B14560269
CAS No.: 61987-02-8
M. Wt: 313.69 g/mol
InChI Key: HXCFNKOWKQQOLC-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes a chloro and nitro substituent on the phenyl ring, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate typically involves a diazotization reaction followed by coupling with an appropriate substrate. The general synthetic route can be summarized as follows:

    Diazotization: The starting material, 2-chloro-4-nitroaniline, is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Reduction: Ethyl 2-[(E)-(2-chloro-4-aminophenyl)diazenyl]-3-oxobutanoate

    Substitution: Ethyl 2-[(E)-(2-substituted-4-nitrophenyl)diazenyl]-3-oxobutanoate

    Hydrolysis: 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoic acid

Scientific Research Applications

Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets through its functional groups. The nitro and chloro substituents can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate can be compared with other azo compounds, such as:

    Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: Another azo compound with distinct biological activities and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

61987-02-8

Molecular Formula

C12H12ClN3O5

Molecular Weight

313.69 g/mol

IUPAC Name

ethyl 2-[(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate

InChI

InChI=1S/C12H12ClN3O5/c1-3-21-12(18)11(7(2)17)15-14-10-5-4-8(16(19)20)6-9(10)13/h4-6,11H,3H2,1-2H3

InChI Key

HXCFNKOWKQQOLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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